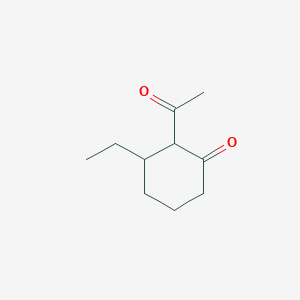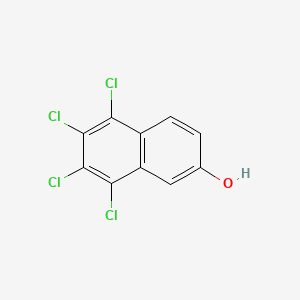
5,6,7,8-Tetrachloro-2-naphthalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrachloro-2-naphthalenol: is a chlorinated derivative of naphthalenol. It is a member of the class of compounds known as tetralins, which are characterized by a naphthalene ring system with various substitutions. This compound is notable for its four chlorine atoms attached to the naphthalene ring, which significantly alters its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrachloro-2-naphthalenol typically involves the chlorination of 2-naphthalenol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 5, 6, 7, and 8 positions on the naphthalene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-naphthalenol is continuously fed into a reactor along with chlorine gas. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 5,6,7,8-Tetrachloro-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated naphthalenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of partially dechlorinated naphthalenol derivatives.
Substitution: Formation of various substituted naphthalenol derivatives depending on the nucleophile used.
科学研究应用
5,6,7,8-Tetrachloro-2-naphthalenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 5,6,7,8-Tetrachloro-2-naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its ability to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
2-Naphthalenol: Lacks the chlorine substitutions, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydro-2-naphthol: Similar structure but with hydrogen atoms instead of chlorine, leading to different reactivity and applications.
Tetrachloronaphthalene: Similar chlorination pattern but without the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 5,6,7,8-Tetrachloro-2-naphthalenol is unique due to its specific pattern of chlorination and the presence of a hydroxyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
58877-91-1 |
|---|---|
分子式 |
C10H4Cl4O |
分子量 |
281.9 g/mol |
IUPAC 名称 |
5,6,7,8-tetrachloronaphthalen-2-ol |
InChI |
InChI=1S/C10H4Cl4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H |
InChI 键 |
FEFGYJQMNDKQAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)C(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


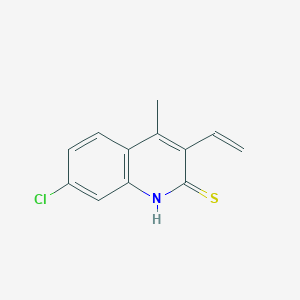
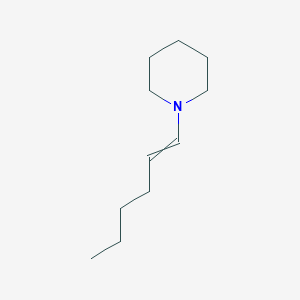
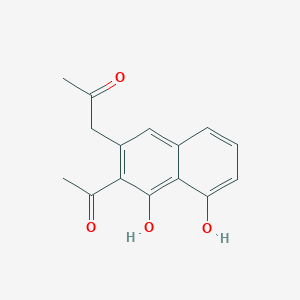
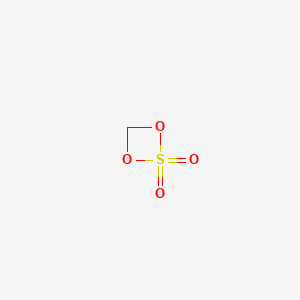
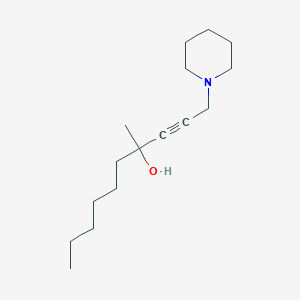
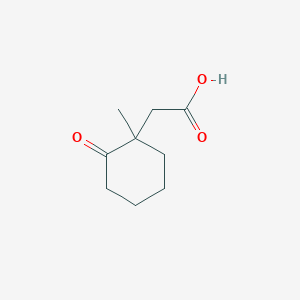
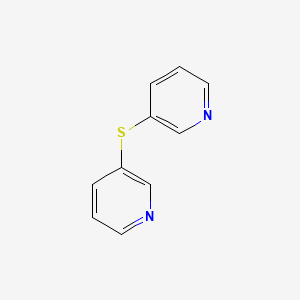
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)



